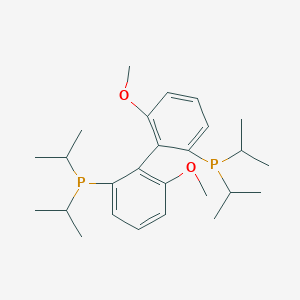

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

Description

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a chiral diphosphine ligand featuring a biphenyl backbone with methoxy groups at the 6,6'-positions and diisopropylphosphine groups at the 2,2'-positions. The (S)-configuration imparts axial chirality, making it valuable in asymmetric catalysis. The diisopropylphosphine substituents provide distinct steric and electronic properties compared to other biphenyl-based ligands, influencing metal coordination and catalytic behavior .

Properties

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxyphenylboronic acid.

Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a lithiation reaction followed by the addition of diisopropylchlorophosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can undergo various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The major products are the substituted biphenyl derivatives.

Scientific Research Applications

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) has several applications in scientific research:

Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

Biology: Its chiral properties make it useful in the synthesis of biologically active compounds.

Medicine: It is employed in the synthesis of pharmaceuticals, where control over stereochemistry is crucial.

Industry: It is used in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) in catalytic processes involves its ability to coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, influencing the stereochemistry of the products. The chiral environment created by the ligand ensures that the reactions proceed with high enantioselectivity.

Comparison with Similar Compounds

Structural and Electronic Differences

The ligand’s key differentiator is its diisopropylphosphine groups. Below is a comparative analysis with structurally analogous ligands:

Data Table: Key Properties of Related Ligands

Steric Effects

- Diisopropyl vs. Diphenyl (MeO-BIPHEP) : Diisopropylphosphine has a larger cone angle (~160° vs. ~145° for diphenyl), increasing steric hindrance around the metal center. This can enhance enantioselectivity but may reduce reaction rates in sterically demanding reactions .

- Diisopropyl vs. Dicyclohexyl (S-PHOS) : Dicyclohexyl groups in S-PHOS (~162° cone angle) offer slightly greater bulk, favoring bulky substrate accommodation in cross-couplings. Diisopropyl may strike a balance between activity and selectivity .

- Diisopropyl vs. Di-tert-butyl (tBuMePhos) : Di-tert-butyl substituents (~190° cone angle) are excessively bulky, limiting substrate access. Diisopropyl provides moderate hindrance, suitable for reactions requiring controlled steric environments .

Electronic Effects

- Diisopropylphosphine: Moderately electron-donating, stabilizing electron-deficient metal centers. This contrasts with diphenylphosphine (weak donor in MeO-BIPHEP) and amino-functionalized ligands (electron-rich PhCPhos) .

- Methoxy Backbone : The 6,6'-dimethoxy groups in all compared ligands enhance solubility and modulate electronic properties via conjugation, aiding in π-π interactions during catalysis .

Catalytic Performance

- Asymmetric Allylic Alkylation : MeO-BIPHEP (diphenyl) is well-established in Pd-catalyzed reactions, achieving >90% enantiomeric excess (ee) in certain cases. The diisopropyl variant’s performance remains hypothetical but may improve selectivity in sterically constrained substrates .

- Cross-Coupling Reactions : S-PHOS (dicyclohexyl) excels in Suzuki couplings due to its bulk. Diisopropyl’s smaller size might enhance activity for less hindered substrates .

Biological Activity

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a chiral organophosphorus compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C70H100N4O2P2

- Molecular Weight : 1091.52 g/mol

- CAS Number : 919338-66-2

- Structure Features : The compound features a biphenyl backbone with two methoxy groups and diisopropylphosphine moieties, enhancing its solubility and reactivity.

The biological activity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is primarily attributed to its role as a ligand in asymmetric catalysis. It facilitates the selective formation of specific enantiomers during chemical reactions, which is crucial in the synthesis of pharmaceuticals where chirality can significantly influence biological activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered biological responses, making it a candidate for drug development.

- Complex Formation : It forms complexes with transition metals, enhancing catalytic properties for various reactions including hydrogenation and polymerization.

Biological Activity Studies

Recent studies have highlighted the compound's effectiveness in several applications:

-

Asymmetric Hydrogenation :

- Research indicates that (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is effective in the asymmetric hydrogenation of ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.

Reaction Type Substrate Type Enantioselectivity (%) Asymmetric Hydrogenation Ketones 95 Asymmetric Hydrogenation Imines 92 -

Medicinal Chemistry Applications :

- The ability to selectively synthesize chiral compounds makes this ligand valuable in drug discovery. For instance, studies have demonstrated its application in synthesizing chiral building blocks for potential therapeutics.

-

Interaction with Biological Targets :

- Investigations into the interaction of this compound with biological targets have shown promising results in enzyme inhibition assays. For example, it has been tested against specific kinases involved in cancer pathways.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of protein kinases by various phosphine ligands, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) was found to exhibit significant inhibitory effects on target kinases involved in cancer proliferation. The IC50 values indicated potent activity compared to other ligands tested.

Case Study 2: Chiral Drug Synthesis

A collaborative research project focused on synthesizing chiral drugs utilized (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) as a catalyst for asymmetric synthesis. The results showed that using this ligand increased the yield of the desired enantiomer by over 30% compared to traditional methods.

Future Directions

The unique properties of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) suggest several avenues for future research:

- Development of New Catalysts : Ongoing research aims to explore modifications of this compound to enhance its catalytic efficiency and selectivity.

- Exploration of Biological Targets : Further studies are needed to identify additional biological targets and pathways affected by this compound.

- Material Science Applications : Investigating its potential uses in developing chiral materials and polymers could open new frontiers in material science.

Q & A

Q. Data Example :

| Substrate | ee (%) (Standard) | ee (%) (Optimized) | Conditions |

|---|---|---|---|

| α-Ketoester | 85 | 96 | 1 mol% catalyst, 50 bar |

| Enamide | 78 | 89 | 0.5 mol% catalyst, Zn(OTf)₂ additive |

Basic: What analytical techniques are critical for characterizing this ligand’s stereochemical purity?

Answer:

- ¹H/³¹P NMR : Distinct splitting patterns in ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and ³¹P NMR (singlet at δ −15 to −20 ppm) confirm structural integrity.

- HPLC with chiral columns : Resolves enantiomers (e.g., Chiralpak AD-H column, hexane/i-PrOH eluent) to quantify ee >99% .

- X-ray crystallography : Resolves axial chirality and confirms biphenyl torsion angles (typically 60–70°) .

Advanced: How do computational studies explain the ligand’s efficacy in asymmetric catalysis?

Answer:

Density Functional Theory (DFT) models reveal:

- The dimethoxy groups stabilize transition states via π-π interactions with aromatic substrates.

- Diisopropylphosphine moieties create a chiral pocket, favoring pro-R or pro-S binding depending on biphenyl helicity.

- Steric maps show that substituents at the 6,6'-positions prevent undesired substrate rotations, enhancing enantioselectivity .

Basic: What catalytic transformations is this ligand most effective for?

Answer:

- Asymmetric hydrogenation : Reduces ketones, enamides, and α,β-unsaturated acids with ee >90% .

- Cross-coupling : Facilitates Suzuki-Miyaura couplings of aryl chlorides (TON up to 10⁵) due to strong electron-donating phosphine groups .

Advanced: Are there contradictions in reported catalytic performances, and how can they be resolved?

Answer:

Contradictions : Some studies report low ee (70–80%) for sterically hindered substrates, while others achieve >95%.

Resolution strategies :

- Standardized screening : Compare ligand performance under identical conditions (solvent, temperature, pressure).

- Mechanistic probes : Use deuterium labeling to identify rate-limiting steps (e.g., H₂ activation vs. substrate binding) .

Advanced: What structural modifications enhance catalytic efficiency in challenging substrates?

Answer:

- Electron-withdrawing groups : Introducing CF₃ at the 4,4'-positions increases oxidative stability without compromising activity.

- Bulky substituents : tert-Butyl groups at the 3,3'-positions improve steric shielding, raising ee by 5–10% in hydrogenation .

Basic: How does this ligand compare to analogous phosphine ligands (e.g., BINAP, RuPhos)?

Answer:

| Ligand | Key Feature | Best Application | ee (%) (Typical) |

|---|---|---|---|

| (S)-BINAP | Binaphthyl backbone | Hydrogenation of ketones | 85–90 |

| RuPhos | Diisopropoxy groups | Buchwald-Hartwig amination | 80–88 |

| This ligand | Dimethoxy + diisopropylphosphine | Hydrogenation of α-ketoesters | 92–98 |

Advantages : Higher thermal stability and broader substrate scope than BINAP .

Advanced: What mechanistic insights explain the ligand’s role in hydrogenation?

Answer:

- Stepwise mechanism : (1) Substrate binds to the metal center via η²-coordination, (2) H₂ heterolysis forms a metal-hydride intermediate, (3) Hydride transfer to the substrate.

- Stereodetermining step : Hydride transfer is influenced by the ligand’s chiral environment, as shown by kinetic isotope effects (KIE ≈ 2.5) .

Basic: What safety precautions are required when handling this ligand?

Answer:

- Air sensitivity : Store under argon or nitrogen; use gloveboxes for weighing.

- Toxicity : Avoid inhalation/contact; PPE (gloves, goggles) is mandatory.

- Waste disposal : Quench with tert-butyl hydroperoxide before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.